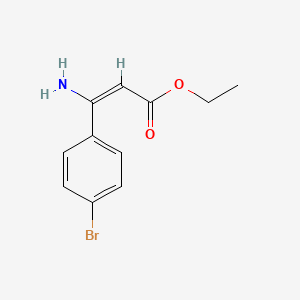
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, an amino group, and a bromophenyl group attached to an acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate typically involves the reaction of ethyl acrylate with 4-bromoaniline under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amino group of 4-bromoaniline attacks the carbonyl carbon of ethyl acrylate, followed by the elimination of a water molecule to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, and Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
科学的研究の応用
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of (E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
(E)-Ethyl 3-amino-3-(4-methoxyphenyl)acrylate: Similar structure with a methoxy group instead of a bromine atom.
(E)-Ethyl 3-amino-3-(4-chlorophenyl)acrylate: Similar structure with a chlorine atom instead of a bromine atom.
(E)-Ethyl 3-amino-3-(4-fluorophenyl)acrylate: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
ethyl (E)-3-amino-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-7H,2,13H2,1H3/b10-7+ |
InChIキー |
GGKNKAAFXHKJNR-JXMROGBWSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/N |
正規SMILES |
CCOC(=O)C=C(C1=CC=C(C=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
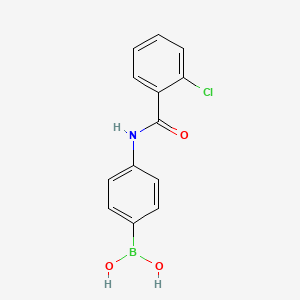
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
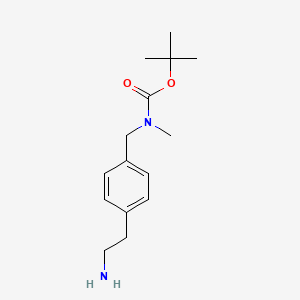
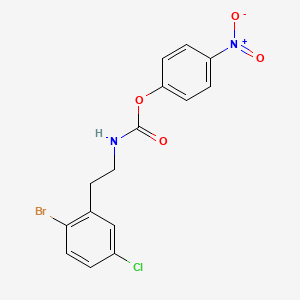

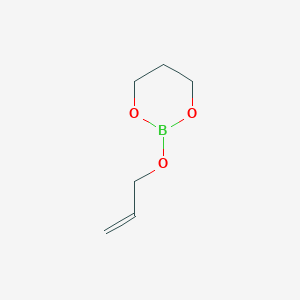
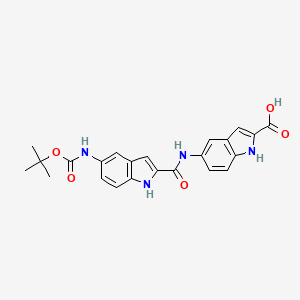
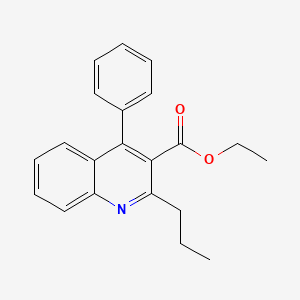
![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
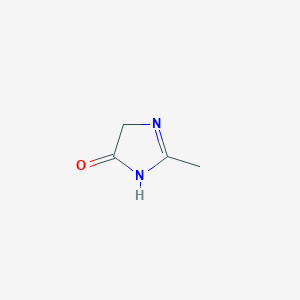
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
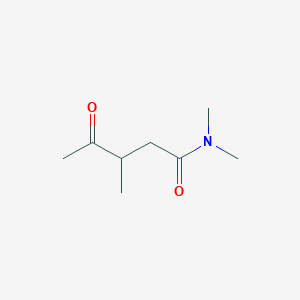
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
